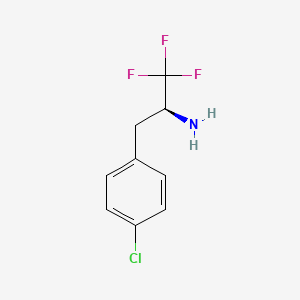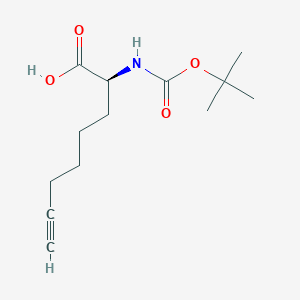
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an alkyne functional group at the seventh carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Alkyne Group: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, H2O2
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Free amino acid
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-7-octynoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)hex-5-ynoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)dec-9-ynoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)oct-7-ynoic acid is unique due to the presence of both the Boc protecting group and the alkyne functional group. This combination of features allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biochemical research.
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-ynoic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
OXWDPIPZYWDVLG-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC#C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCC#C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)



![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)


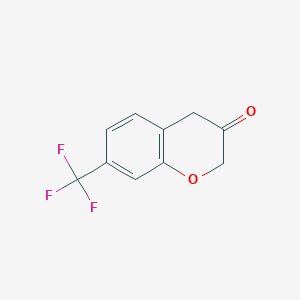

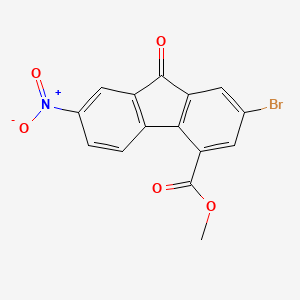
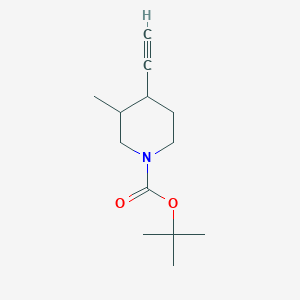
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
